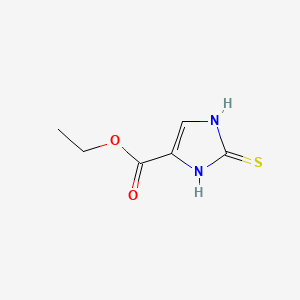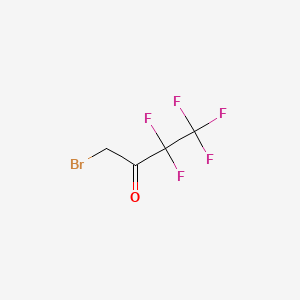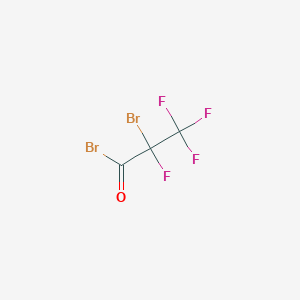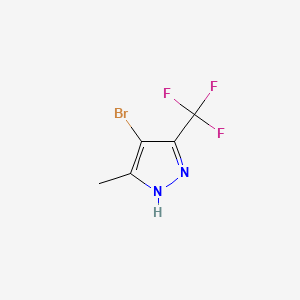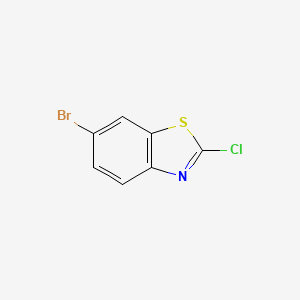
6-Bromo-2-chlorobenzothiazole
Descripción general
Descripción
6-Bromo-2-chlorobenzothiazole is a chemical compound with the molecular formula C7H3BrClNS . It is a white solid and is considered a building block in chemistry . It is used as a starting material in the synthesis of benzothiazole dimers with high binding affinity to β-amyloid fibrils .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole core with bromine and chlorine substituents. The exact mass of the molecule is 246.885803 Da, and the average mass is 248.527 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm³, a boiling point of 309.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 53.2±0.3 cm³, a polar surface area of 41 Ų, and a molar volume of 134.4±3.0 cm³ .Aplicaciones Científicas De Investigación
1. Spectroscopic and Photophysical Properties
6-Bromo-2-chlorobenzothiazole has been studied for its spectroscopic and photophysical properties. Research on halogen-substituted benzothiazoles, such as 6-bromo and 7-chloro derivatives, has shown that these modifications can lead to blue-shifted electronic absorption and fluorescence emission maxima. This is attributed to deformations in certain groups and the electron-withdrawing properties of halogen groups. Such alterations are useful in designing fluorescent materials with specific properties (Misawa et al., 2019).
2. Regioselective Synthesis
The compound has been involved in the highly regioselective synthesis of related benzothiazoles. For instance, the Suzuki–Miyaura coupling reaction, promoted by microwave heating, has been used to produce 2-aryl-6-chlorobenzothiazoles. This methodology provides a foundation for constructing libraries of such compounds, which is crucial in drug discovery and material science (Heo et al., 2006).
3. Corrosion Inhibition
Research has demonstrated the effectiveness of certain benzothiazole derivatives in inhibiting corrosion in metal structures. Studies have shown that compounds like 2-amino-6-chlorobenzothiazole and its derivatives can act as efficient corrosion inhibitors, particularly for mild steel in acidic environments. Such inhibitors work by forming a protective layer on the metal surface, thus preventing oxidative degradation (Quraishi et al., 1996, 1997).
4. Photophysical Impact in Fluorophores
The halogenation effect, as seen in compounds like this compound, serves as a guide in the design of benzothiazole fluorophores. This effect can be utilized to tune fluorescence properties, which is vital in the development of new materials for optical applications and sensor technologies.
5. Antibacterial Applications
Some derivatives of benzothiazoles, including those with bromo and chloro substituents, have been explored for their antibacterial properties. They have shown efficacy against various bacterial strains, indicating their potential use in the development of new antibacterial agents (Mahmood-ul-hassan et al., 2002).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-2-chlorobenzothiazole is β-amyloid fibrils . These fibrils are protein aggregates that play a crucial role in the pathogenesis of Alzheimer’s disease.
Mode of Action
This compound interacts with β-amyloid fibrils by binding to them with high affinity . This interaction can influence the aggregation of these fibrils, potentially altering their structure and function.
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-chlorobenzothiazole plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting material in the synthesis of benzothiazole dimers, which exhibit high binding affinity to β-amyloid fibrils . This interaction is crucial in the study of Alzheimer’s disease, as β-amyloid fibrils are associated with the pathology of the disease.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have an impact on the respiratory system, causing irritation when inhaled . Additionally, its interaction with β-amyloid fibrils suggests potential effects on neuronal cells, which could be relevant in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression. The compound’s high binding affinity to β-amyloid fibrils indicates that it may interfere with the aggregation process of these fibrils, potentially preventing or reducing their formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. It has a relatively low vapor pressure and moderate water solubility, which influence its stability in various environments . Long-term studies have shown that it can cause chronic effects on cellular function, particularly in the respiratory system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting the aggregation of β-amyloid fibrils. At higher doses, it can cause toxic or adverse effects, including irritation of the skin and eyes, and harmful effects if ingested . These threshold effects are crucial for determining safe and effective dosages for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s moderate water solubility and log Kow value suggest that it can be metabolized and excreted through aqueous pathways . Its interaction with β-amyloid fibrils also indicates potential effects on metabolic flux and metabolite levels in neuronal cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its moderate water solubility allows it to be transported in aqueous environments, while its log Kow value suggests that it can also interact with lipid membranes . These properties influence its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interaction with β-amyloid fibrils suggests that it may localize to regions where these fibrils are present, potentially affecting their activity and function .
Propiedades
IUPAC Name |
6-bromo-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQSMNIZBBEBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365955 | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80945-86-4 | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80945-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






